(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

Anticonvulsant Maximal Electroshock Seizure (MES) ED50

(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS 67513-63-7), also referred to as (R)-N-Cbz-α-amino-N-methylsuccinimide, is a chiral, Cbz-protected α-aminosuccinimide derived from (R)-N-Cbz-aspartic acid. It belongs to the N-Cbz-α-aminosuccinimide class, a series of conformationally constrained cyclic imides designed to combine the N-CO-C-N and cyclic imide pharmacophores found in clinically used anticonvulsants.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 67513-63-7
Cat. No. B1499455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
CAS67513-63-7
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m1/s1
InChIKeyDYZILRGWMZBOJF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS 67513-63-7): A Chiral N-Cbz-α-Aminosuccinimide with Validated Anticonvulsant Differentiation


(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS 67513-63-7), also referred to as (R)-N-Cbz-α-amino-N-methylsuccinimide, is a chiral, Cbz-protected α-aminosuccinimide derived from (R)-N-Cbz-aspartic acid. It belongs to the N-Cbz-α-aminosuccinimide class, a series of conformationally constrained cyclic imides designed to combine the N-CO-C-N and cyclic imide pharmacophores found in clinically used anticonvulsants [1]. The compound has been explicitly identified as the most potent MES (maximal electroshock seizure) inhibitor within a systematically evaluated series of (R)- and (S)-N-Cbz-α-aminosuccinimides bearing various N-alkyl substituents, establishing its position as a lead candidate for further antiepileptic development [1][2].

Why Generic N-Cbz-α-Aminosuccinimide Substitution Fails: Stereochemistry and N-Substitution Drive (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate Differentiation


Within the N-Cbz-α-aminosuccinimide class, anticonvulsant efficacy and seizure-model specificity are exquisitely dependent on two structural variables: the absolute configuration at the C-3 stereocenter and the nature of the N-substituent on the succinimide ring. A head-to-head study of (R)- and (S)-enantiomers across six different N-alkyl groups (H, methyl, ethyl, allyl, isobutyl, benzyl) revealed that the rank order of MES potency for the (R)-series is N-methyl > N-isobutyl > non-substituted > N-ethyl ≈ N-allyl > N-benzyl [1]. Simply selecting an unsubstituted analog such as (S)-N-Cbz-aminosuccinimide (CAS 60846-91-5) or the (R)-non-substituted variant (CAS 179747-84-3) sacrifices the N-methyl-dependent MES potency gain of approximately 2-fold [1][2]. Furthermore, the (S)-enantiomer series displays a completely different SAR pattern, with the unsubstituted (S)-compound being optimal for PTZ but substantially weaker in MES (ED50 = 103 mg/kg vs. 52.5 mg/kg for the (R)-N-methyl compound) [1]. These data demonstrate that neither the enantiomer nor the N-substitution can be generically interchanged without quantitative loss of a specific efficacy dimension.

Product-Specific Quantitative Evidence Guide: (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS 67513-63-7) vs. Closest Analogs


MES Anticonvulsant ED50: (R)-N-Cbz-α-Amino-N-Methylsuccinimide vs. (S)-N-Cbz-Aminosuccinimide and Phensuximide

In the maximal electroshock seizure (MES) test in mice, (R)-N-Cbz-α-amino-N-methylsuccinimide (compound 1b, CAS 67513-63-7) achieved an ED50 of 52.5 mg/kg (i.p.), making it the most potent compound across the entire (R)- and (S)-series tested [1][2]. This represents a 1.96-fold improvement in MES potency over (S)-N-Cbz-aminosuccinimide (compound 1d, CAS 60846-91-5), which exhibited an ED50 of 103 mg/kg in the same assay [1]. It also exceeds the MES potency of the clinically established succinimide anticonvulsant phensuximide, which has a reported MES ED50 of 112 mg/kg in mice [3].

Anticonvulsant Maximal Electroshock Seizure (MES) ED50 Succinimide Structure-Activity Relationship

Protective Index (PI) in MES Model: Quantitative Safety Margin of (R)-N-Cbz-α-Amino-N-Methylsuccinimide

The protective index (PI = TD50/ED50) quantifies the separation between anticonvulsant efficacy and neurotoxicity. For (R)-N-Cbz-α-amino-N-methylsuccinimide (CAS 67513-63-7), the PI in the MES test is 3.2 (TD50 > 117.5 mg/kg / ED50 = 52.5 mg/kg) [1][2]. This PI exceeds that of the (R)-N-ethyl analog (PI = 3.1) and ranks among the highest in the series [1]. The neurotoxicity TD50 for all tested compounds in this series exceeded 117.5 mg/kg, indicating a class-wide favorable CNS safety profile, but the superior ED50 of the N-methyl compound yields the most favorable therapeutic index within the (R)-series [1].

Protective Index Neurotoxicity Rotorod Test Therapeutic Window Antiepileptic Drug Development

Stereochemistry-Dependent Seizure Model Selectivity: (R)-N-Methyl vs. (S)-Unsubstituted Differentiation in MES and PTZ

A critical differentiation emerges when comparing the seizure model selectivity of (R)-N-Cbz-α-amino-N-methylsuccinimide (CAS 67513-63-7) and its (S)-configured unsubstituted counterpart. The (R)-N-methyl compound is the most potent agent in the MES test (ED50 = 52.5 mg/kg), a model predictive of efficacy against generalized tonic-clonic seizures, while the (S)-unsubstituted compound (1d, CAS 60846-91-5) is the most active in the PTZ test (ED50 = 78.1 mg/kg), a model for absence seizures [1][2]. This orthogonal selectivity profile—where the optimal stereochemistry and N-substitution differ depending on the seizure paradigm—means that CAS 67513-63-7 is the preferred procurement choice specifically for MES-focused drug discovery programs, whereas the (S)-unsubstituted analog would be selected for PTZ-focused programs [1].

Stereochemistry-Activity Relationship Pentylenetetrazole (PTZ) Enantiomer Differentiation Seizure Model Selectivity

N-Alkyl SAR Rank Order: N-Methyl Substitution Confers Maximal MES Potency Across the (R)-Series

Systematic variation of the N-alkyl group on the (R)-N-Cbz-α-aminosuccinimide scaffold revealed a defined potency rank order for the MES test: N-methyl (ED50 = 52.5 mg/kg) > N-isobutyl > non-substituted > N-ethyl ≈ N-allyl > N-benzyl [1]. The N-methyl compound (CAS 67513-63-7) occupies the apex of this SAR, with the N-benzyl analog being the least active in the series. This demonstrates that the N-methyl group is not an arbitrary substituent but represents the empirically determined optimal alkyl group for MES activity within this chemotype [1]. The PTZ SAR follows a different rank order: N-ethyl > N-methyl > N-isobutyl > non-substituted > N-allyl > N-benzyl, further confirming that N-methyl selection specifically optimizes for MES-dominant efficacy [1].

N-Alkyl Substituent SAR Structure-Activity Relationship Succinimide Pharmacophore MES Potency Optimization

Defined Chiral Synthesis from (R)-N-Cbz-Aspartic Acid: Configurational Integrity vs. Racemic Alternatives

The synthesis of (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate proceeds from (R)-N-Cbz-aspartic acid, a chiral pool starting material that establishes the C-3 stereochemistry with defined absolute configuration [1]. This contrasts with racemic synthetic routes that would yield a mixture of (R)- and (S)-enantiomers, requiring subsequent chiral resolution. Given the documented stereochemistry-dependent pharmacology where the (R)- and (S)-enantiomers exhibit inverted seizure-model selectivity (MES vs. PTZ preference), the use of enantiomerically defined starting material is critical for reproducible pharmacological outcomes [1][2]. The compound is commercially available at ≥97–98% purity from multiple vendors (e.g., Amadis Chemical, Leyan), though specific enantiomeric excess values are not consistently disclosed in vendor documentation .

Chiral Pool Synthesis Enantiomeric Purity Aspartic Acid Derivative Stereochemical Integrity

Broad-Spectrum Anticonvulsant Activity: Dual MES and PTZ Efficacy Across the N-Cbz-α-Aminosuccinimide Series

All tested compounds in the N-Cbz-α-aminosuccinimide series, with the exception of the N-ethyl and N-allyl variants, exhibited significant anticonvulsant activity in both the MES and PTZ tests, indicating a broad-spectrum efficacy profile [1]. This dual activity distinguishes the series from clinically used succinimides such as ethosuximide, which is effective in PTZ (absence seizure model) but not in MES (generalized tonic-clonic model). The target compound CAS 67513-63-7 demonstrates activity in both paradigms, though its potency is biased toward MES (ED50 = 52.5 mg/kg) relative to PTZ [1]. The combined MES + PTZ activity profile suggests potential utility in polytherapy-resistant epilepsy models where both seizure types co-occur.

Broad-Spectrum Anticonvulsant MES Test PTZ Test Succinimide In Vivo Pharmacology

Procurement-Driven Application Scenarios for (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS 67513-63-7)


MES-Focused Antiepileptic Drug Discovery: Lead Compound for Generalized Tonic-Clonic Seizure Models

In antiepileptic drug (AED) discovery programs targeting generalized tonic-clonic seizures, CAS 67513-63-7 serves as the optimal N-Cbz-α-aminosuccinimide lead compound. Its MES ED50 of 52.5 mg/kg and protective index of 3.2 provide the highest potency-to-neurotoxicity ratio within the (R)-series [1][2]. Researchers should prioritize this compound over the (S)-N-Cbz-aminosuccinimide (MES ED50 = 103 mg/kg) or the N-ethyl analog when the primary screening cascade uses MES as the first-tier efficacy filter. The compound can be used as a positive control benchmark when profiling novel succinimide derivatives in MES assays, with the published ED50 and PI values providing validated reference standards [1].

Structure-Activity Relationship (SAR) Reference Standard for N-Alkyl Succinimide Optimization

For medicinal chemistry teams conducting SAR exploration of succinimide-based anticonvulsants, CAS 67513-63-7 represents the empirically determined MES potency apex of the N-alkyl series. The published rank order (N-methyl > N-isobutyl > non-substituted > N-ethyl ≈ N-allyl > N-benzyl) establishes this compound as the mandatory comparator when evaluating any new N-alkyl modification [1]. Procuring this specific compound enables direct head-to-head comparison in MES and PTZ assays, ensuring that newly synthesized analogs are benchmarked against the most potent reference standard in the chemical series rather than against suboptimal comparators.

Chiral Succinimide Intermediate for Peptide Chemistry and Chiral Auxiliary Research

Beyond its direct anticonvulsant pharmacology, the Cbz-protected chiral imide structure of CAS 67513-63-7 enables its use as a protected amino-succinimide building block in peptide methodology development and chiral auxiliary studies [1][2]. The Cbz group provides orthogonal amine protection compatible with Fmoc- and Boc-based solid-phase peptide synthesis strategies, while the succinimide ring can undergo nucleophilic ring-opening to generate aspartic acid derivatives with defined stereochemistry [2]. Researchers procuring this compound for synthetic methodology should verify enantiomeric purity by chiral HPLC or optical rotation, as vendor-reported purity (97–98%) typically reflects chemical rather than enantiomeric purity .

Broad-Spectrum In Vivo Efficacy Screening in Dual MES/PTZ Seizure Models

When experimental protocols require screening compounds in both MES and PTZ seizure models within the same study, CAS 67513-63-7 is warranted as a succinimide-class reference agent that demonstrates activity in both paradigms [1]. Unlike ethosuximide, which is inactive in MES, or certain narrow-spectrum agents, this compound's dual MES/PTZ activity profile supports its use in integrated seizure liability panels. The published MES ED50 (52.5 mg/kg) and the series-wide TD50 (>117.5 mg/kg) provide dosing guidance for in vivo experimental design, with the protective index of 3.2 indicating a quantifiable safety margin for behavioral observation endpoints [1][2].

Quote Request

Request a Quote for (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.